molecular formula C12H15N3OS B2454270 N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine CAS No. 343374-24-3

N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine

Cat. No.: B2454270
CAS No.: 343374-24-3
M. Wt: 249.33
InChI Key: GHBDUJQDQNMUHJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine is a synthetic quinazoline derivative of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C17H17N3OS and a molecular weight of 311.40 g/mol, is cataloged in the PubChem database under CID 5177057 . The quinazoline scaffold is a privileged structure in pharmacology, known for its ability to interact with a variety of enzymatic targets . The specific molecular architecture of this compound, featuring a 2-methoxyethyl side chain and a methylsulfanyl substituent, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound as a core building block for further chemical modification; the methylsulfanyl group at the 2-position can be readily displaced to create diverse libraries of analogues, such as those with varied amine functionalities . While the specific biological profile of this exact molecule may not be fully characterized, its structural similarity to other documented quinazolinamines suggests potential for probing protein kinases and other ATP-binding sites . It is an important candidate for high-throughput screening assays to identify lead compounds for various therapeutic areas. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylsulfanylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-16-8-7-13-11-9-5-3-4-6-10(9)14-12(15-11)17-2/h3-6H,7-8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBDUJQDQNMUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with 2-aminobenzonitrile.

    Formation of Quinazoline Core: The 2-aminobenzonitrile undergoes cyclization with formamide to form the quinazoline core.

    Substitution Reactions: The quinazoline core is then subjected to substitution reactions to introduce the methoxyethyl and methylsulfanyl groups. This involves the use of reagents such as methoxyethyl chloride and methylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical transformations, making it a versatile compound in organic synthesis .

Biological Activities

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation, particularly through interactions with specific molecular targets .

Medicine

This compound is being explored as a therapeutic agent due to its ability to interact with biological targets, potentially modulating enzyme activity or disrupting cellular processes. Its unique substituents may enhance binding affinity and selectivity compared to other quinazolines .

Anticancer Activity

A study highlighted the compound's efficacy in inhibiting the activation of NF-κB in macrophage-like cells, demonstrating its potential as an anticancer agent. The compound's interactions at the molecular level were crucial in modulating pathways involved in cancer progression .

Antimicrobial Studies

In antimicrobial research, this compound showed significant activity against Mycobacterium tuberculosis strains. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The methoxyethyl and methylsulfanyl groups may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine: Unique due to its specific substituents.

    2-(methylsulfanyl)-4-quinazolinamine: Lacks the methoxyethyl group.

    N-(2-methoxyethyl)-4-quinazolinamine: Lacks the methylsulfanyl group.

Uniqueness

This compound is unique due to the presence of both methoxyethyl and methylsulfanyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazolinamine core, which is known for its diverse biological activities. The presence of a methoxyethyl group and a methylsulfanyl substituent contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.

  • Cytotoxicity : In vitro studies demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells while showing reduced toxicity towards normal cell lines. For instance, compounds structurally related to this compound have shown higher cytotoxicity against HCT-116 colorectal cells compared to standard treatments like cabozantinib .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth, such as c-Met and VEGFR-2 pathways. These pathways are critical for tumor angiogenesis and metastasis .

Antimicrobial Activity

The quinazoline scaffold has also been explored for its antimicrobial properties. Studies suggest that modifications at the 4-position can enhance activity against Mycobacterium tuberculosis.

  • Inhibition Studies : Compounds similar to this compound have been tested against various strains of Mycobacterium, demonstrating promising inhibitory concentrations (IC50 values) that suggest potential as antituberculosis agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives.

Substituent Effect on Activity
Methoxyethyl groupEnhances solubility and bioavailability
Methylsulfanyl groupContributes to increased cytotoxicity
Variations in positionAltered interaction with target enzymes

Research indicates that specific modifications can lead to improved potency against targeted diseases, emphasizing the importance of structural variations in drug design .

Case Studies

  • Cytotoxicity Against Colorectal Cancer : A study demonstrated that a derivative with a similar structure exhibited significant apoptotic effects on HCT-116 cells, with mechanisms involving cell cycle arrest and induction of apoptosis .
  • Antimicrobial Efficacy : Another investigation found that certain quinazoline derivatives showed effective inhibition against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .

Q & A

Q. What synthetic routes are effective for N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the quinazoline core. A common strategy includes:

  • Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with nitriles or amidines under acidic/basic conditions.
  • Functionalization : Introduction of the 2-(methylsulfanyl) group via nucleophilic substitution, followed by N-(2-methoxyethyl)amine coupling using reagents like 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or toluene), and stoichiometric ratios (1:1.2 for amine coupling) are critical for yields >75%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, methylsulfanyl at δ 2.1 ppm) .
  • X-Ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles, confirming planar quinazoline geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 304.12) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability; log P values >2 indicate lipophilicity .

Advanced Research Questions

Q. How do structural modifications at the quinazoline core influence inhibitory activity against specific kinases?

Comparative studies show:

ModificationKinase TargetIC50_{50} (µM)
Nitro at C4 EGFR5.2
Amino at C4 VEGFR-212.4
Chloro at C6 PDGFR-β8.7
The 2-(methylsulfanyl) group enhances hydrophobic binding, while the methoxyethyl side chain improves solubility for cellular uptake .

Q. How can researchers resolve contradictory data on this compound’s efficacy across enzyme inhibition assays?

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (e.g., 32^{32}P-ATP) and fluorescence-based methods to rule out assay-specific artifacts.
  • Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose inconsistencies in kinase active sites .
  • Batch Analysis : Check for impurities (e.g., N-oxide byproducts) via HPLC-MS; purity <95% may skew results .

Q. What strategies minimize N-methoxyethyl impurity formation during large-scale synthesis?

  • Solvent Selection : Use DMSO/alcohol mixtures to stabilize intermediates and reduce side reactions .
  • Temperature Control : Maintain <70°C during amine coupling to prevent over-alkylation.
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression in real time .

Q. What mechanistic insights explain its selectivity for cancer cell lines over normal cells?

  • Target Engagement : Fluorescence polarization assays confirm preferential binding to overexpressed EGFR in cancer cells (Kd_d = 0.8 µM vs. 12 µM in normal cells) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show slower degradation (t1/2_{1/2} >60 min), enhancing therapeutic index .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for variable cytotoxicity across cell lines?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} and Hill slopes.
  • Replicate Strategy : Use n ≥ 3 biological replicates with internal controls (e.g., staurosporine) to normalize plate-to-plate variability .

Q. What computational tools predict the compound’s ADMET properties?

  • SwissADME : Estimates bioavailability (e.g., 65% intestinal absorption) and BBB permeability (log BB = -1.2) .
  • ProTox-II : Predicts hepatotoxicity (Probability = 72%) and mutagenicity alerts based on structural motifs .

Q. How can crystallographic data improve SAR-driven drug design?

  • Electrostatic Mapping : Hirshfeld surface analysis identifies critical H-bond donors (e.g., quinazoline N1) and π-π stacking interactions with kinase residues .
  • Torsional Angles : Adjust methoxyethyl side-chain flexibility to optimize binding pocket occupancy (e.g., C–N–C–O angle ~110°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.